(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353999-35-5
VCID: VC4352684
InChI: InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m0./s1
SMILES: C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74

(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

CAS No.: 1353999-35-5

Cat. No.: VC4352684

Molecular Formula: C13H17ClN2O3

Molecular Weight: 284.74

* For research use only. Not for human or veterinary use.

(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride - 1353999-35-5

Specification

CAS No. 1353999-35-5
Molecular Formula C13H17ClN2O3
Molecular Weight 284.74
IUPAC Name N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Standard InChI InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m0./s1
Standard InChI Key FJGDKTJVGAATQS-PPHPATTJSA-N
SMILES C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1, dioxine-6-carboxamide hydrochloride (CAS: 1353999-35-5) consists of a benzo[dioxine] core fused to a carboxamide group, which is linked to an (S)-configured pyrrolidine ring. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. The stereochemistry at the pyrrolidine C3 position is pivotal for target selectivity, as enantiomeric forms (R and S) often exhibit divergent biological activities .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₇ClN₂O₃
Molecular Weight284.74 g/mol
CAS Number1353999-35-5
Stereochemistry(S)-configuration at C3
Solubility>10 mg/mL in DMSO

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.5 Hz, 1H, aromatic), 4.37 (t, J = 7.7 Hz, 2H, dioxane CH₂), 3.76 (m, 1H, pyrrolidine CH) .

  • IR (KBr): 2970 cm⁻¹ (C-H stretch), 1633 cm⁻¹ (C=O amide), 1409 cm⁻¹ (C-N stretch) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Amide Coupling: 2,3-Dihydrobenzo[b] dioxine-6-carboxylic acid reacts with (S)-pyrrolidin-3-amine using EDC/HOBt as coupling agents.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

  • Purification: Flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) achieves >95% purity.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Amide CouplingEDC, HOBt, DMF, 0°C → rt, 12 h78%
Salt FormationHCl (g), Et₂O, 0°C, 2 h92%

Microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods, enhancing scalability.

Stereochemical Control

Chiral resolution via HPLC (Chiralpak IA column) ensures enantiomeric excess >99% for the (S)-isomer . The (R)-enantiomer (CAS: 1353999-43-5) is isolated separately, underscoring the importance of stereochemistry in bioactivity .

Research Challenges and Future Directions

ADME/Toxicity Profile

Preliminary assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg) and CYP3A4 inhibition (IC₅₀ = 8.3 μM). Further toxicological studies are needed to assess renal and cardiovascular safety.

Structural Modifications

Lead optimization efforts focus on:

  • Replacing the dioxane ring with bioisosteres (e.g., tetrahydrofuran).

  • Introducing fluorinated groups to enhance blood-brain barrier permeability .

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